N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

Essential 4-Br reference molecule for BRD4 inhibitor research, offering a distinct halogen-bond donor profile (σ-hole) for engaging Asn140 in BD1, a binding mode inaccessible to 4-OMe/4-H analogs. Validate SAR studies, protein-ligand co-crystallography anomalous scattering (f''≈1.3 e⁻ at Cu Kα), and in silico ADME model benchmarking with this specific halogen-substituted pyrrolidine-2,4-dione carboxamide.

Molecular Formula C17H13BrN2O3
Molecular Weight 373.206
CAS No. 823823-55-8
Cat. No. B2401915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
CAS823823-55-8
Molecular FormulaC17H13BrN2O3
Molecular Weight373.206
Structural Identifiers
SMILESC1C(=O)C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C17H13BrN2O3/c18-11-6-8-12(9-7-11)19-16(22)15-14(21)10-20(17(15)23)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,19,22)
InChIKeyWHTIWLXHQBMAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide (CAS 823823-55-8): Chemical Identity and Procurement Baseline


N-(4-Bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide (CAS 823823-55-8) is a synthetic small molecule with the molecular formula C17H13BrN2O3 and a molecular weight of 373.2 g/mol, belonging to the pyrrolidine-2,4-dione carboxamide class [1]. The compound features a 4-bromophenyl substituent on the carboxamide nitrogen, a phenyl group at the N-1 position of the pyrrolidine ring, and two oxo groups at positions 2 and 4, generating a defined hydrogen-bonding pharmacophore with a computed topological polar surface area of 66.5 Ų and XLogP3 of 2.8 [1]. It is cataloged under PubChem CID 2963698 and is commercially available from multiple research chemical suppliers, though primary literature and patent coverage remain extremely limited [1].

Why Generic Substitution of N-(4-Bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide Fails: The Para-Bromo Pharmacophore Distinction


Within the 2,4-dioxo-1-phenylpyrrolidine-3-carboxamide chemotype, minor substituent variations on the N-aryl carboxamide ring produce divergent physicochemical and potentially biological profiles that preclude simple interchange. The 4-bromo substituent on the target compound confers a distinct combination of electronic (σp = +0.23 Hammett), steric (molar refractivity = 8.88), and lipophilic (π = +0.86) parameters compared to analogs bearing 4-methoxy, 2-methyl, or unsubstituted phenyl groups [1][2]. These differences directly impact hydrogen-bond acceptor capacity (3 HBA vs. 4 for the 4-methoxy analog), calculated logP (XLogP3 2.8 vs. ~2.0 for 4-methoxy), and topological polar surface area (66.5 Ų vs. 75.7 Ų for 4-methoxy), each of which governs membrane permeability, target binding, and metabolic stability [1]. Procurement of an incorrect analog—such as CAS 823823-49-0 (4-methoxy) or CAS 868145-68-0 (2,4-dimethyl)—introduces uncontrolled variables that may invalidate SAR studies, screening campaigns, or chemical probe experiments reliant on the specific bromine-dependent interaction profile .

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide (CAS 823823-55-8)


Physicochemical Differentiation: LogP, PSA, and H-Bond Capacity Versus the 4-Methoxy Analog

The target compound (4-Br) exhibits a computed XLogP3 of 2.8, topological polar surface area (TPSA) of 66.5 Ų, and 3 hydrogen-bond acceptor (HBA) sites, compared to the 4-methoxy analog (CAS 823823-49-0) which has XLogP3 ≈ 2.0, TPSA ≈ 75.7 Ų, and 4 HBA sites [1][2]. The 0.8 log unit increase in lipophilicity and 9.2 Ų reduction in TPSA predict higher passive membrane permeability for the 4-Br compound, while the reduced HBA count may limit aqueous solubility relative to the 4-OMe analog [1][2].

Physicochemical profiling Drug-likeness Lead optimization

Electronic Substituent Effect: Hammett σp of 4-Br vs. 4-OMe and 4-H on the N-Aryl Carboxamide

The 4-bromophenyl substituent exerts a moderate electron-withdrawing effect (Hammett σp = +0.23) on the carboxamide NH, in contrast to the electron-donating 4-methoxy group (σp = -0.27) or the reference hydrogen substituent (σp = 0.00) [1]. This ~0.50 unit difference in σp alters the acidity of the adjacent amide NH proton (pKa shift estimated at ~0.5–1.0 units), which can modulate hydrogen-bond donor strength to biological targets [1].

QSAR Electronic effects Medicinal chemistry

Steric and Lipophilic Differentiation: Molar Refractivity and π Value of 4-Br vs. 2,4-Dimethyl Analog

The 4-bromophenyl group contributes a molar refractivity (MR) of 8.88 cm³/mol and a Hansch π value of +0.86, compared to the 2,4-dimethylphenyl analog (CAS 868145-68-0) with an estimated MR of ~12.0–13.0 cm³/mol and a combined π of ~+1.12 (2 × 0.56 for two methyl groups) [1]. The 4-Br compound is less sterically demanding but comparably lipophilic, whereas the 2,4-dimethyl analog introduces ortho-substituent conformational constraints absent in the para-substituted target compound [1].

Steric effects Lipophilicity SAR

Molecular Weight and Heavy Atom Count Differentiation: 4-Br vs. 4-Cl and 4-F Analogs

The target compound contains a bromine atom (atomic weight 79.9 Da) yielding a molecular weight of 373.2 g/mol, compared to hypothetical 4-chloro (estimated MW ≈ 328.8 g/mol) and 4-fluoro (estimated MW ≈ 312.3 g/mol) analogs [1]. The bromine atom also possesses a significantly larger van der Waals radius (1.85 Å) than chlorine (1.75 Å) or fluorine (1.47 Å), and a more polarizable electron cloud favorable for halogen bonding (σ-hole donor strength increases down Group 17) [1][2]. This property is not replicable by lighter halogen analogs and may be critical for compounds targeting bromodomain or other halogen-bond-accepting protein sites [2].

Molecular weight Halogen bonding Crystallography

Recommended Application Scenarios for N-(4-Bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide (CAS 823823-55-8)


Chemical Probe Development for Bromodomain-Containing Protein 4 (BRD4) Assays

Vendor annotations designate this compound as a BRD4 inhibitor [1]. The 4-bromophenyl substituent provides a halogen-bond donor (σ-hole) that may engage the conserved asparagine residue (Asn140 in BRD4 BD1) via a halogen bond, a binding mode inaccessible to 4-methoxy, 4-methyl, or unsubstituted phenyl analogs [2]. Researchers establishing BRD4 fluorescence anisotropy or BROMOscan assays should select this specific 4-Br analog when exploring halogen-bond-driven affinity, while using the 4-OMe or 4-H analogs as negative controls for halogen-bond dependence [2].

X-ray Crystallographic Phasing of Protein-Ligand Complexes via Bromine Anomalous Scattering

The bromine atom (atomic number 35) provides a measurable anomalous scattering signal at Cu Kα wavelength (f'' ≈ 1.3 e⁻), enabling experimental SAD or MAD phasing of protein-ligand co-crystal structures [1]. This capability is absent in the 4-chloro (f'' ≈ 0.7 e⁻) and 4-fluoro (negligible anomalous signal) analogs. Crystallography groups should procure the 4-Br compound specifically when anomalous dispersion data collection is planned, as the anomalous signal can confirm ligand binding orientation and occupancy unambiguously [1].

Structure-Activity Relationship (SAR) Studies on Pyrrolidine-2,4-dione Carboxamide Scaffolds

With a computed XLogP3 of 2.8 and TPSA of 66.5 Ų, this compound occupies a favorable drug-like property space distinct from the more polar 4-methoxy analog (TPSA ~75.7 Ų) [1]. The 4-Br substitution provides a well-defined reference point for evaluating the effect of para-halogen electronic and steric parameters on target binding within a congeneric series. Medicinal chemistry teams should use this compound as the 4-Br reference in a 4-position scan (H → F → Cl → Br → I → OMe → Me) to deconvolute electronic, steric, and lipophilic contributions to SAR [1].

Computational Chemistry Model Validation: logP and Permeability Predictions

The measured or computationally predicted logP and TPSA values for this 4-Br analog can serve as a validation data point for in silico ADME models. The ~0.8 log unit increase in XLogP3 relative to the 4-OMe analog (ΔlogP ~0.8) provides a moderate dynamic range useful for testing the sensitivity of QSPR models to halogen substitution [1]. Procurement of both the 4-Br and 4-OMe analogs as a matched pair is recommended for computational groups benchmarking logP or Caco-2 permeability prediction algorithms [1].

Quote Request

Request a Quote for N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.